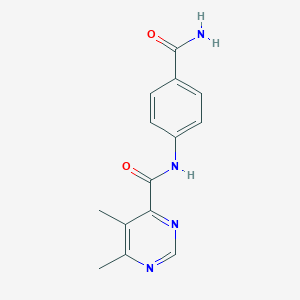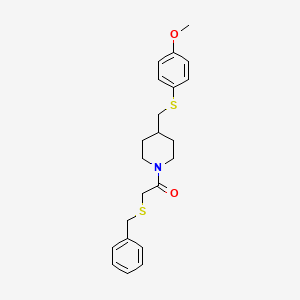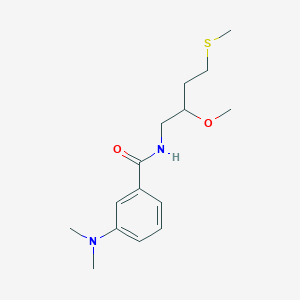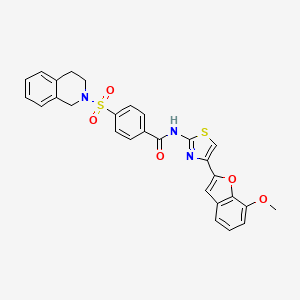![molecular formula C22H16N2O3S B2469523 N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide CAS No. 536729-15-4](/img/structure/B2469523.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains acenaphthene and benzamide moieties. Thiazoles are a part of many biologically active compounds and are used in various fields such as medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring, acenaphthene moiety, and a benzamide group. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用
Synthesis and Chemical Behavior
- The study on quinazolin-4(3H)-ones and dihydropyrimidin-4(3H)-ones highlights the synthetic versatility of related heterocyclic compounds, which are prepared from aminoamides and orthoesters, indicating potential utility in synthesizing a wide range of biologically active molecules (Gavin et al., 2018).
Molecular Structure Analysis
- Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions and characterization methods such as NMR and X-ray diffraction suggests the importance of such structural analysis in understanding intermolecular interactions and conformational dynamics, which could be relevant for N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide as well (Karabulut et al., 2014).
Anti-infective Applications
- The structure-function relationship study of thiazolides in colorectal tumor cells indicates that thiazole derivatives, similar in functionality to acenaphtho[1,2-d]thiazol rings, have applications in anti-infective and anticancer therapies, showcasing the potential of this compound in similar domains (Brockmann et al., 2014).
Anticancer and Antimicrobial Properties
- Investigations into benzothiazole derivatives bearing different heterocyclic rings for their antitumor activity suggest a potential avenue for research into this compound, given its structural similarity. These compounds show promise against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Yurttaş et al., 2015).
Photo-degradation Studies
- Structural analysis of photo-degradation in thiazole-containing compounds provides insights into the stability and degradation pathways of similar molecules under light exposure, which could be relevant for assessing the stability and shelf-life of this compound (Wu et al., 2007).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives, however, are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can influence the action of thiazole derivatives, as with any other drug molecule .
将来の方向性
The future directions for the study of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, it could be of interest in fields such as medicinal chemistry and agriculture .
特性
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPJMURZOWDEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)




![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)


